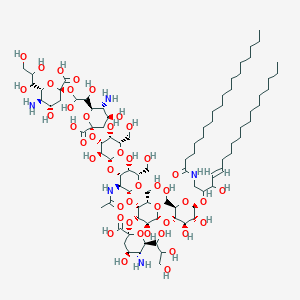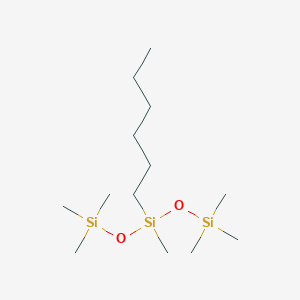
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha
Overview
Description
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1.alpha. is a synthetic analog of prostaglandin F1.alpha., a naturally occurring prostaglandin. This compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring and the hydrogenation of the 13,14-double bond. It is primarily known for its ocular hypotensive properties, making it a potential therapeutic agent for the treatment of glaucoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1.alpha. involves several key steps:
Starting Material: The synthesis begins with a suitable prostaglandin precursor.
Hydrogenation: The 13,14-double bond is hydrogenated to form the dihydro derivative.
Trifluoromethylation: The trifluoromethyl group is introduced to the phenyl ring using a trifluoromethylating agent under controlled conditions.
Purification: The final product is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are subjected to hydrogenation and trifluoromethylation.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Quality Control: The final product undergoes rigorous quality control to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1.alpha. undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to modify its functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for different applications .
Scientific Research Applications
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1.alpha. has several scientific research applications:
Chemistry: It is used as a reference compound in the study of prostaglandin analogs and their chemical properties.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: Its ocular hypotensive properties make it a candidate for the treatment of glaucoma and other eye-related conditions.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1.alpha. involves its interaction with prostaglandin receptors, particularly the FP receptor. This interaction leads to a series of intracellular signaling events that result in the reduction of intraocular pressure. The compound’s unique structure allows it to bind effectively to the receptor, mimicking the action of natural prostaglandins .
Comparison with Similar Compounds
Similar Compounds
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F2.alpha.: Similar in structure but with different receptor binding properties.
Travoprost: Contains a trifluoromethyl-phenoxy ring and is used for glaucoma treatment.
Latanoprost: Another prostaglandin analog used for reducing intraocular pressure.
Uniqueness
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1.alpha. is unique due to its specific trifluoromethyl group and hydrogenated 13,14-double bond, which contribute to its distinct pharmacological profile and reduced side effects compared to other prostaglandin analogs .
Properties
IUPAC Name |
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35F3O5/c25-24(26,27)17-7-5-6-16(14-17)10-11-18(28)12-13-20-19(21(29)15-22(20)30)8-3-1-2-4-9-23(31)32/h5-7,14,18-22,28-30H,1-4,8-13,15H2,(H,31,32)/t18-,19+,20+,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVAWVBHUBDAPY-AHJNKEMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CCC(CCC2=CC(=CC=C2)C(F)(F)F)O)CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)CC[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35F3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[Difluoro(isocyanato)methyl]benzene](/img/structure/B159266.png)
![2-Methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-amine](/img/structure/B159269.png)
![2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol](/img/structure/B159270.png)

![Dispiro[5.1.5.3]hexadecan-7-one](/img/structure/B159273.png)


